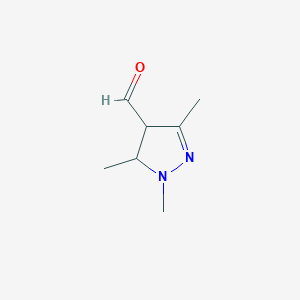
9-(3,4-Diamino-2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“9-(3,4-Diamino-2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride” is a synthetic organic compound that belongs to the xanthylium family. These compounds are known for their vibrant colors and are often used as dyes or pigments in various applications. The unique structure of this compound allows it to interact with light in specific ways, making it useful in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “9-(3,4-Diamino-2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride” typically involves multiple steps:
Formation of the xanthylium core: This step involves the condensation of appropriate aromatic aldehydes with diethylamine under acidic conditions.
Introduction of amino and carboxy groups: The aromatic ring is then functionalized with amino and carboxy groups through nitration, reduction, and carboxylation reactions.
Final assembly: The functionalized aromatic ring is then coupled with the xanthylium core under controlled conditions to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch reactors: For precise control over reaction conditions.
Continuous flow systems: For large-scale production with consistent quality.
Purification steps: Including crystallization, filtration, and chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids or bases to facilitate substitution reactions.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Amino derivatives.
Substitution products: Various functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dye synthesis: Used as a precursor for various dyes and pigments.
Photochemical studies: Due to its interaction with light.
Biology
Fluorescent markers: Used in biological imaging and diagnostics.
Enzyme assays: As a substrate or inhibitor in biochemical assays.
Medicine
Drug development: Potential use in developing new therapeutic agents.
Diagnostic tools: As a component in diagnostic kits.
Industry
Textile industry: As a dye for fabrics.
Printing industry: In inks and toners.
Wirkmechanismus
The compound exerts its effects through:
Interaction with light: Absorbing and emitting light at specific wavelengths.
Binding to biological targets: Such as proteins or nucleic acids, altering their function.
Chemical reactivity: Participating in redox reactions and forming covalent bonds with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhodamine B: Another xanthylium dye with similar applications.
Fluorescein: A related compound used in similar scientific and industrial applications.
Uniqueness
Functional groups: The presence of amino and carboxy groups provides unique reactivity.
Color properties: Specific absorption and emission characteristics make it suitable for specialized applications.
Eigenschaften
Molekularformel |
C28H33ClN4O3 |
|---|---|
Molekulargewicht |
509.0 g/mol |
IUPAC-Name |
[9-(3,4-diamino-2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C28H32N4O3.ClH/c1-5-31(6-2)17-9-11-19-23(15-17)35-24-16-18(32(7-3)8-4)10-12-20(24)25(19)21-13-14-22(29)27(30)26(21)28(33)34;/h9-16,29H,5-8,30H2,1-4H3,(H,33,34);1H |
InChI-Schlüssel |
VNLPDFYHNFSJLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C(=C(C=C4)N)N)C(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)

![2,6-Dibromobenzo[d]oxazole](/img/structure/B12871474.png)


![2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871490.png)

![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)




![2-Chloro-7-(methylthio)benzo[d]oxazole](/img/structure/B12871533.png)

